molecular formula C11H10BrF3O2 B2965581 Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate CAS No. 1260761-44-1

Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate

Cat. No. B2965581
CAS RN: 1260761-44-1
M. Wt: 311.098
InChI Key: LZMQOEJHOIFBEV-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate” is a chemical compound with the molecular formula C11H10BrF3O2 . It has a molecular weight of 311.1 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate” is 1S/C11H10BrF3O2/c1-17-10(16)9(12)6-7-2-4-8(5-3-7)11(13,14)15/h2-5,9H,6H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate” is a liquid at ambient temperature . The compound has a flash point of 100-104/0.8mm .

Scientific Research Applications

Synthetic Applications

Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate serves as a crucial intermediate in organic synthesis, facilitating the production of complex molecules through diverse synthetic pathways. For instance, it is utilized in the oxidation of secondary alcohols to ketones, showcasing its importance in chemical transformations. The oxidation process involves potassium tetraoxoferrate(VI) and results in the formation of ketones in almost quantitative yields, highlighting the compound's efficiency in facilitating key synthetic steps (Norcross et al., 1997).

Polymer Science

In polymer science, the compound finds application in the synthesis and copolymerization processes. For example, halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates have been prepared and copolymerized with styrene, demonstrating the compound's versatility in creating novel polymeric materials with desirable properties, such as high glass transition temperatures (Kim et al., 1998).

Antimicrobial Applications

Furthermore, substituted phenyl azetidines, synthesized from methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate, have been explored for their potential antimicrobial properties. These compounds undergo various chemical reactions to form azetidine derivatives, which are then screened for antimicrobial activity, indicating the compound's role in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Advanced Materials

The compound also plays a role in the development of advanced materials, such as the synthesis of asymmetric difunctional initiators for block copolymers. These materials find applications in various fields, including drug delivery and nanotechnology, showcasing the compound's contribution to the advancement of material science (Tunca et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3O2/c1-17-10(16)9(12)6-7-2-4-8(5-3-7)11(13,14)15/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMQOEJHOIFBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate

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